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Compound of Interest

(4-Chloropyridin-2-
Compound Name:
yl)methanamine

Cat. No.: B067803

A Comparative Crystallographic Analysis of
Chloropyridine Derivatives

A detailed examination of the solid-state structures of N-substituted chloropyridine derivatives
reveals significant impacts of functionalization on their crystal packing and intermolecular
interactions. This guide provides a comparative overview of the X-ray crystallographic data for
two distinct derivatives, offering insights for researchers and professionals in drug development
and materials science.

This analysis focuses on two compounds: N-(4-Chloropyridin-2-yl)-N-(4-
methylphenylsulfonyl)acetamide (Compound 1) and 1-[(6-Chloropyridin-3-
yl)methyl]imidazolidin-2-one (Compound 2). While Compound 1 is a derivative of 2-amino-4-
chloropyridine, its crystallographic data provides a valuable reference for a chloropyridine
scaffold. Compound 2 is a derivative of the isomeric (6-chloropyridin-3-yl)methanamine,
offering a direct look at the influence of modifying the methanamine group. The comparison of
these structures highlights how different substitution patterns on the chloropyridine ring and the
attached nitrogen atom dictate the resulting supramolecular assembilies.

Crystallographic Data Comparison

The crystallographic parameters for Compound 1 and Compound 2 are summarized in the
table below. These quantitative data underscore the fundamental differences in their crystal
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systems and unit cell dimensions, which arise from their distinct molecular structures and

packing arrangements.

Compound 1: N-(4-
Chloropyridin-2-yl)-N-(4-

Compound 2: 1-[(6-
Chloropyridin-3-

Parameter . -
methylphenylsulfonyl)acet yl)methyllimidazolidin-2-
amide one

Chemical Formula C14H13CIN203S CoH10CIN3O

Molecular Weight 324.77 g/mol 211.65 g/mol

Crystal System Orthorhombic Triclinic

Space Group Pbca P1

a (A) 12.578(2) 5.9864(3)

b (A) 7.5460(8) 7.4724(5)

c (A 30.194(3) 11.0235(8)

a (%) 90 83.103(6)

B () 90 80.040(5)

y () 90 80.020(5)

Volume (A3) 2865.7(7) 476.26(5)

4 8 2

Temperature (K) 193 293

Radiation Cu Ka Mo Ka

Experimental Protocols

The methodologies employed for the single-crystal X-ray diffraction analysis of both

compounds are detailed below, providing a basis for reproducibility and further investigation.

Synthesis and Crystallization
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Compound 1 (N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide): This compound
was synthesized and suitable crystals for X-ray diffraction were obtained by the slow
evaporation of a solution mixture of ethyl acetate and hexane at 298 K[1].

Compound 2 (1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one): The synthesis of this
derivative of imidacloprid involved dissolving imidacloprid in methanol followed by the addition
of a sodium hydroxide solution[2].

X-ray Data Collection and Structure Refinement

For Compound 1: Data collection was performed on an Enraf-Nonius CAD-4 diffractometer.
The structure was solved using SIR97 and refined with SHELXL97. Hydrogen atoms were
placed in constrained positions[1].

For Compound 2: Data were collected at 293 K. One of the hydrogen atoms was located in a
difference map and refined isotropically, while other hydrogen atoms were placed in calculated
positions[2].

Structural Analysis and Intermolecular Interactions

The crystal structure of Compound 1 is characterized by a three-dimensional network stabilized
by intermolecular C—H---O hydrogen bonds. The dihedral angle between the 4-
methylphenylsulfonyl ring and the 4-chloropyridine ring is 30.6(1)°[1].

In contrast, the crystal packing of Compound 2 is dominated by N—H-:-O hydrogen bonds,
which link pairs of molecules to form inversion dimers. These dimers are further connected by
weak C—H:-:-N interactions. The stability of the crystal structure is also enhanced by -1t
stacking interactions between the pyridine rings of adjacent molecules[2].

Visualizing the Experimental and Comparative
Workflow

The following diagrams illustrate the generalized workflow for X-ray crystallography and the
logical flow of the comparative analysis presented in this guide.
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A generalized workflow for single-crystal X-ray crystallography.
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X-ray Crystallography of

(4-Chloropyridin-2-yl)methanamine Derivatives

Compound 1
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Crystallographic Data Crystallographic Data
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Compound 2
(N-substituted (6-chloropyridin-3-yl)ymethanamine)

Intermolecular Interactions Intermolecular Interactions
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Comparative Analysis

Conclusion:

Functionalization dictates
crystal packing and interactions
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Logical flow of the comparative analysis of the two chloropyridine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [X-ray crystallography of (4-Chloropyridin-2-
yl)methanamine derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067803#x-ray-crystallography-of-4-chloropyridin-2-yl-
methanamine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/product/b067803#x-ray-crystallography-of-4-chloropyridin-2-yl-methanamine-derivatives
https://www.benchchem.com/product/b067803#x-ray-crystallography-of-4-chloropyridin-2-yl-methanamine-derivatives
https://www.benchchem.com/product/b067803#x-ray-crystallography-of-4-chloropyridin-2-yl-methanamine-derivatives
https://www.benchchem.com/product/b067803#x-ray-crystallography-of-4-chloropyridin-2-yl-methanamine-derivatives
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067803?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067803?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

